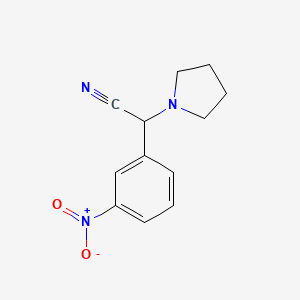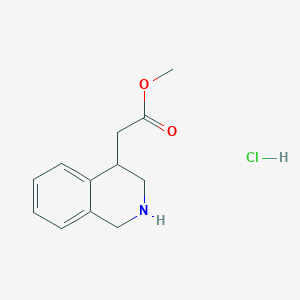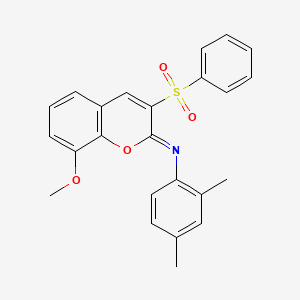![molecular formula C7H14ClNO B2926393 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride CAS No. 2260930-74-1](/img/structure/B2926393.png)
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxabicyclo[321]octan-2-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride can be achieved through several methods. One common approach involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates, which undergo a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement . Another method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by tempo oxoammonium tetrafluoroborate and zinc bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as tempo oxoammonium tetrafluoroborate.
Substitution: It can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate and zinc bromide are commonly used for oxidation reactions.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in various substituted amine derivatives.
Scientific Research Applications
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride has several scientific research applications:
Organic Synthesis: It serves as a useful intermediate in the synthesis of chiral monocyclic or linear compounds through ring-opening reactions.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the study of biological activity.
Agrochemical and Pharmaceutical Industry: It is employed as an important raw material and intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Oxabicyclo[321]octan-2-amine;hydrochloride involves its interaction with molecular targets and pathways within biological systems
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound is structurally similar and is the central core of tropane alkaloids, which display a wide array of biological activities.
8-Oxa-3-azabicyclo[3.2.1]octane: Another similar compound used in organic synthesis and the pharmaceutical industry.
Uniqueness
8-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride is unique due to the presence of an oxygen atom within its bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
8-oxabicyclo[3.2.1]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-3-1-5-2-4-7(6)9-5;/h5-7H,1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCNZNNWBGOCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1O2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2926311.png)
![5-(furan-2-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2926312.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2926314.png)

![1-Oxaspiro[4.5]dec-3-ylamine hydrochloride](/img/structure/B2926317.png)
![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2926321.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926324.png)

![5-(pyridin-4-yl)-2H,3H,7H,8H,9H,10H-[1,2,4]triazolo[4,3-c]quinazolin-3-one](/img/structure/B2926327.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N-(4-fluorophenyl)acetamide](/img/structure/B2926329.png)
![N-[1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4-phenyloxane-4-carboxamide](/img/structure/B2926330.png)
![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-chlorophenyl)methyl]ethanediamide](/img/structure/B2926332.png)
